molecular formula C6H11FO B3330838 trans-2-Fluorocyclohexanol CAS No. 75024-00-9

trans-2-Fluorocyclohexanol

Cat. No.: B3330838
CAS No.: 75024-00-9
M. Wt: 118.15 g/mol
InChI Key: LMYKFDDTPIOYQV-PHDIDXHHSA-N
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Description

Trans-2-Fluorocyclohexanol: is an organic compound with the molecular formula C6H11FO. It is a colorless to light yellow liquid used in various scientific experiments. The compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to a cyclohexane ring in a trans configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-2-Fluorocyclohexanol can be synthesized through several methods. One common approach involves the fluorination of cyclohexanol. The reaction typically uses a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure the selective formation of the trans isomer .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, using advanced fluorinating agents and catalysts. The reaction conditions are carefully monitored to maintain the desired trans configuration and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Trans-2-Fluorocyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trans-2-Fluorocyclohexanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in studies of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-Fluorocyclohexanol involves its interaction with various molecular targets. The compound can form hydrogen bonds with biological molecules, influencing their structure and function. The presence of the fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Trans-2-Fluorocyclohexanol can be compared with other similar compounds, such as:

This compound is unique due to its specific configuration, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(1R,2R)-2-fluorocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYKFDDTPIOYQV-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Fluorocyclohexanol
Reactant of Route 2
trans-2-Fluorocyclohexanol
Reactant of Route 3
trans-2-Fluorocyclohexanol
Reactant of Route 4
trans-2-Fluorocyclohexanol
Reactant of Route 5
trans-2-Fluorocyclohexanol
Reactant of Route 6
trans-2-Fluorocyclohexanol

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